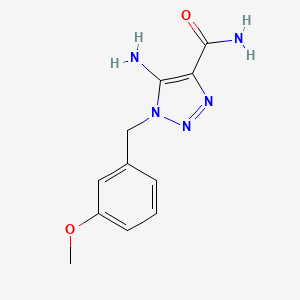

5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

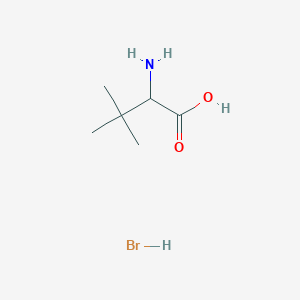

The synthesis of similar compounds often involves a one-pot two-step process. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involved a solvent-free condensation/reduction reaction sequence . The process started from a base compound and proceeded by the formation of an intermediate, which is key to the synthesis of other valuable derivatives .Molecular Structure Analysis

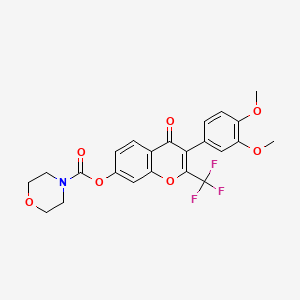

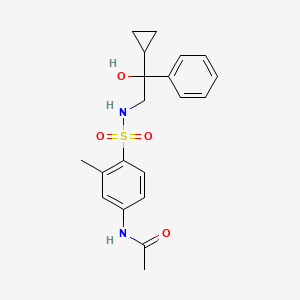

The molecular structure of a compound is responsible for various pharmacological activities . Heterocyclic moieties, such as the 1,2,4-triazole in this compound, have diverse activities . The presence of the N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling with carboxylic acids and subsequent cyclization with hydrazines . The presence of several alternative reaction centers in these compounds often makes them useful reagents in controlled multidirectional interactions, providing the possibility to synthesize diverse chemotypes of final products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by their molecular structure . For instance, the compound “tert-Butyl carbamate” has a molecular weight of 117.15 and a melting point of 105-108°C .Applications De Recherche Scientifique

Solid-Phase Synthesis Applications

The compound "5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide" and its derivatives have been utilized in solid-phase synthesis techniques. For example, Albericio and Barany (2009) developed an acid-labile anchoring linkage for the solid-phase synthesis of C-terminal peptide amides under mild conditions, demonstrating the compound's utility in peptide synthesis with high yields and purities Albericio & Barany, 2009.

Anticancer and Cytotoxicity Applications

Several studies have focused on synthesizing and evaluating the anticancer and cytotoxic properties of triazole derivatives. For instance, Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity against various cancer cell lines, demonstrating the potential of these compounds as anticancer agents Bekircan et al., 2008.

Antimicrobial Activities

Triazole derivatives have also been shown to possess antimicrobial activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, highlighting the potential of these compounds in treating microbial infections Bektaş et al., 2010.

Molecular and Electronic Analysis

Beytur and Avinca (2021) conducted a study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, providing insights into the electronic properties and potential applications of these compounds in material science Beytur & Avinca, 2021.

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, aiming to create triazole-based scaffolds. This method facilitates the preparation of peptidomimetics or biologically active compounds, overcoming limitations associated with the Dimroth rearrangement Ferrini et al., 2015.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research of similar compounds often involve the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . These compounds are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Propriétés

IUPAC Name |

5-amino-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-18-8-4-2-3-7(5-8)6-16-10(12)9(11(13)17)14-15-16/h2-5H,6,12H2,1H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLUDLQVMUXNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2685111.png)

![(Cyclopropylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2685121.png)

![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)

![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)

![N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2685132.png)

![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2685134.png)